1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
[6-(thiolan-3-yloxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2S/c21-20(22,23)15-2-3-17(24-12-15)26-6-8-27(9-7-26)19(28)14-1-4-18(25-11-14)29-16-5-10-30-13-16/h1-4,11-12,16H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFXAAMZONKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the thiolan-3-yloxy and pyridine-3-carbonyl intermediates. These intermediates are then coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It is utilized in developing new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit inflammatory pathways by targeting key proteins involved in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Trifluoromethylpyridyl Group : Enhances lipophilicity and metabolic stability across all analogues .
- Synthetic Yields : Vary widely (22–89%), influenced by substituent complexity and reaction conditions .
- Functional Group Effects : Carboxamide and sulfonyl groups increase polarity, while benzoyl/acetamide groups balance lipophilicity and solubility .
Biological Activity
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H22F3N3O2S
- Molecular Weight : 403.93 g/mol
- IUPAC Name : this compound
- CAS Number : 2034432-37-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The presence of the thiolane and pyridine moieties suggests potential interactions with G-protein coupled receptors (GPCRs) and other pharmacologically relevant proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, which may lead to altered cellular responses.
- Cell Proliferation and Apoptosis : The compound's effects on cell growth and apoptosis have been observed in vitro, indicating potential anti-cancer properties.
Pharmacological Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Study A | LHRH Receptor Antagonism | 0.1 nM |
| Study B | Inhibition of Autotaxin | 0.06 nM |
| Study C | Anti-proliferative Effects on Cancer Cells | IC50 = 5 µM |
Study A demonstrated that the compound effectively antagonizes the luteinizing hormone-releasing hormone (LHRH) receptor, which is crucial for regulating reproductive hormone levels. The low IC50 value indicates high potency, making it a candidate for treating hormone-dependent conditions.
Study B focused on the inhibition of autotaxin, an enzyme linked to various fibrotic diseases. The compound showed substantial inhibitory effects, suggesting therapeutic potential in conditions like pulmonary fibrosis.
Study C explored the anti-proliferative effects on cancer cell lines, revealing that the compound can induce apoptosis in specific cancer types, which is promising for cancer therapy.
Case Studies
-
Case Study on Hormonal Regulation :
- A clinical trial involving castrated male cynomolgus monkeys evaluated the oral administration of the compound. Results indicated a significant reduction in plasma LH levels, demonstrating its potential as a non-peptide LHRH antagonist for treating hormone-dependent diseases.
-
Pulmonary Fibrosis Model :
- In a bleomycin-induced pulmonary fibrosis model in mice, the compound was shown to reduce extracellular matrix deposition significantly. This result supports its role as a therapeutic agent in fibrotic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
